molecular formula C6H9FO2 B14000735 (1S,2R)-2-fluorocyclopentanecarboxylic acid

(1S,2R)-2-fluorocyclopentanecarboxylic acid

Cat. No.: B14000735
M. Wt: 132.13 g/mol
InChI Key: BSQPBOBQXCMDPZ-UHFFFAOYSA-N
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Description

(1S,2R)-2-fluorocyclopentanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a fluorine atom attached to the cyclopentane ring, which imparts unique chemical properties. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-fluorocyclopentanecarboxylic acid typically involves the fluorination of cyclopentanecarboxylic acid derivatives. One common method is the enantioselective fluorination of cyclopentanecarboxylic acid using chiral catalysts. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral ligand to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chiral chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-fluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

(1S,2R)-2-fluorocyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-fluorocyclopentanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-bromocyclopentanecarboxylic acid: Similar in structure but with a bromine atom instead of fluorine.

    (1S,2R)-2-chlorocyclopentanecarboxylic acid: Contains a chlorine atom, offering different reactivity and properties.

    (1S,2R)-2-hydroxycyclopentanecarboxylic acid: Features a hydroxyl group, affecting its chemical behavior.

Uniqueness

(1S,2R)-2-fluorocyclopentanecarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and binding interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

2-fluorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9)

InChI Key

BSQPBOBQXCMDPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)F)C(=O)O

Origin of Product

United States

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